molecular formula C20H14N6O2S B2372010 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112437-16-7

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2372010
CAS No.: 1112437-16-7
M. Wt: 402.43
InChI Key: FQLBKCJEXDTMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H14N6O2S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structures related to the chemical , has demonstrated moderate to outstanding antimicrobial activity against a variety of bacterial strains (Gram-positive and Gram-negative) and fungal strains. Notably, a compound within this class, specifically "5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol," exhibited superior antimicrobial activity compared to ampicillin and gentamicin, suggesting its potential as a lead compound for further investigations in antimicrobial applications (El-sayed et al., 2017).

Antioxidant Activity

A study focused on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which are structurally similar to the compound of interest, has reported significant antioxidant activity. The presence of electron-donating substituents enhanced the radical scavenging activity, indicating the potential of these compounds in antioxidant applications (Kotaiah et al., 2012).

Anticancer and Anti-inflammatory Applications

Derivatives of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic evaluations against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes. This highlights the compound's potential in anticancer and anti-inflammatory research (Rahmouni et al., 2016).

Antiproliferative Activity

A study on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including compounds analogous to the chemical , demonstrated selective cytotoxicity towards cancer cells with minimal impact on normal cells. This suggests the potential of these compounds in the development of antiproliferative agents with lower side effects (Nagaraju et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system followed by the introduction of the 3-phenyl-1,2,4-oxadiazole and thiomethyl groups.", "Starting Materials": [ "2-aminopyrazole", "phenylacetic acid", "thioacetic acid", "phenylhydrazine", "acetic anhydride", "sodium nitrite", "copper sulfate", "sodium hydroxide", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thioacetic acid", "ethyl chloroformate", "triethylamine", "4-chloro-5-nitro-2-phenylpyrimidine" ], "Reaction": [ "Synthesis of 2-phenylpyrazolo[3,4-d]pyrimidine: 2-aminopyrazole is reacted with phenylacetic acid in the presence of acetic anhydride to form 2-phenylpyrazole-3-acetic acid. This is then treated with thioacetic acid and copper sulfate to form 2-phenylpyrazolo[3,4-d]pyrimidine.", "Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid: Phenylhydrazine is reacted with sodium nitrite and copper sulfate to form the diazonium salt, which is then treated with sodium hydroxide to form 3-phenyl-1,2,4-oxadiazole. This is then reacted with ethyl chloroformate and triethylamine to form 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: 2-phenylpyrazolo[3,4-d]pyrimidine is reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine to form the intermediate. This is then treated with thioacetic acid and copper sulfate to form the thiomethyl group and the final compound is obtained by reacting the intermediate with 4-chloro-5-nitro-2-phenylpyrimidine in the presence of triethylamine." ] }

CAS No.

1112437-16-7

Molecular Formula

C20H14N6O2S

Molecular Weight

402.43

IUPAC Name

5-phenyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N6O2S/c27-19-15-11-21-24-18(15)23-20(26(19)14-9-5-2-6-10-14)29-12-16-22-17(25-28-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,24)

InChI Key

FQLBKCJEXDTMOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.